
1-(2-Amino-5-bromo-4-chlorophenyl)ethanone
Overview
Description
1-(2-Amino-5-bromo-4-chlorophenyl)ethanone is a chemical compound characterized by its bromine and chlorine atoms on a phenyl ring, along with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone can be synthesized through several methods, including:
Halogenation: Starting with a suitable phenyl compound, halogenation reactions introduce bromine and chlorine atoms at specific positions on the aromatic ring.
Ketone Formation: The ethanone moiety can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and specific reagents are used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted phenyl compounds.
Scientific Research Applications
1-(2-Amino-5-bromo-4-chlorophenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-Amino-5-bromo-4-chlorophenyl)ethanone is compared to other similar compounds, such as:
1-(4-Amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol: Similar structural features but different functional groups.
Dicofol: Contains multiple chlorine atoms but lacks the amino group and ethanone moiety.
Uniqueness: The presence of both bromine and chlorine atoms on the phenyl ring, along with the amino group and ethanone moiety, makes this compound unique compared to other similar compounds
Biological Activity
1-(2-Amino-5-bromo-4-chlorophenyl)ethanone is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include an amino group, halogen substituents (bromine and chlorine), and a ketone functional group. This article explores its biological activities, including antimicrobial and anticancer properties, supported by various studies and data.
- Molecular Formula : C8H7BrClN
- Molecular Weight : 232.50 g/mol
- Structural Features : The presence of a phenyl ring with both bromine and chlorine atoms, along with an amino group, enhances the compound's reactivity and biological activity.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. Its structure allows for interactions that may disrupt bacterial cell walls or inhibit essential bacterial enzymes. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
- Case Study : In a study evaluating antimicrobial efficacy, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations below 100 μM.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells.
- In Vitro Studies : The compound was tested against several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Results indicated an IC50 value below 50 μM for several analogs derived from it, suggesting strong cytotoxic effects.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HCT-116 | <50 | Induces apoptosis |
HeLa | <45 | Disrupts cell cycle |
MCF-7 | <40 | Inhibits proliferation |
Structure-Activity Relationship (SAR)
The presence of both amino and halogen substituents in this compound enhances its biological activity compared to similar compounds lacking these functional groups.
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
1-(2-Bromo-5-chlorophenyl)ethanone | 937816-91-6 | 0.98 | Lacks amino group; simpler structure |
1-(3-Bromo-5-chlorophenyl)ethanone | 154257-85-9 | 0.89 | Different positioning of bromine |
1-(2-Bromo-4-chlorophenyl)ethanone | 825-40-1 | 0.87 | Similar halogen substitutions |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly in rapidly dividing cancer cells.
- Antimicrobial Action : The halogen substituents enhance the compound's ability to penetrate bacterial membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves halogenation and amination of acetophenone derivatives. A common approach is to introduce bromine and chlorine substituents via electrophilic aromatic substitution, followed by selective reduction or protection of the amino group. For example, ammonium bromide and oxone can generate α-bromoketones from secondary alcohols . Reaction optimization should consider:
- Temperature control (e.g., 0–5°C for bromination to minimize side reactions).
- Catalyst selection (e.g., Lewis acids like FeCl₃ for directing substituents to specific positions).
- Purification methods (e.g., column chromatography or recrystallization using ethanol/water mixtures to isolate crystalline products).
Yield and purity are highly sensitive to stoichiometry and solvent polarity, as competing halogenation pathways may occur .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The amino proton appears as a broad singlet (~δ 5–6 ppm), while the ketone carbonyl resonates at ~δ 195–205 ppm in ¹³C NMR. Aromatic protons exhibit splitting patterns consistent with substituent positions (e.g., para-chloro and meta-bromo groups) .
- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and N–H stretching (~3350 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 262/264 (Br/Cl isotopic pattern), with fragmentation pathways revealing loss of CO (28 Da) or Br/Cl substituents .
Q. What strategies are recommended for resolving solubility challenges during biological assays?
Methodological Answer: This compound is sparingly soluble in aqueous media. Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) or ethanol to enhance solubility while maintaining biocompatibility.
- Nanoparticle formulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability for in vitro cytotoxicity studies .
- pH adjustment : Protonation of the amino group in acidic buffers (pH < 4) increases solubility .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-bromo and 4-chloro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Steric effects : The bulky bromine atom at the 5-position may hinder transmetalation in palladium-catalyzed reactions, requiring bulky ligands (e.g., SPhos) to accelerate the process.
- Electronic effects : The electron-withdrawing chloro group at the 4-position activates the ketone for nucleophilic attack but deactivates the aryl ring toward electrophilic substitution. Computational studies (DFT) can predict regioselectivity in such reactions .
- Case Study : In Suzuki couplings, coupling partners with electron-donating groups (e.g., aryl boronic acids) show higher yields due to enhanced electron density at the reaction site .
Q. What crystallographic challenges arise when determining the solid-state structure of this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals.
- Data Collection/Refinement : Use SHELXL for refinement, as it handles heavy atoms (Br, Cl) and hydrogen-bonding networks effectively. Twinning or disorder in the amino group may require constraints (e.g., DFIX for N–H distances) .
- Key Metrics : Validate with R-factor (< 0.05) and electron density maps to confirm substituent positions .
Q. How can contradictory biological activity data (e.g., IC₅₀ variability in cancer cell lines) be systematically analyzed?
Methodological Answer:
- Dose-response standardization : Ensure consistent assay conditions (e.g., cell passage number, incubation time).
- Mechanistic Profiling : Compare transcriptomic data (RNA-seq) across cell lines to identify target pathways (e.g., apoptosis vs. oxidative stress).
- Metabolic Stability : Use LC-MS to quantify compound degradation in culture media, which may explain potency discrepancies .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses, prioritizing the ketone and amino groups as hydrogen-bond donors/acceptors .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions.
- QSAR : Correlate substituent electronegativity (Br, Cl) with inhibitory activity using Hammett parameters .
Q. What are the stability risks under long-term storage, and how can degradation products be characterized?
Methodological Answer:
- Stability Issues : Light and moisture sensitivity may lead to dehalogenation or oxidation. Store at –20°C under argon.
- Degradation Analysis : Use HPLC-MS to identify byproducts (e.g., loss of Br via SNAr mechanisms). Accelerated stability studies (40°C/75% RH) predict shelf life .
Properties
IUPAC Name |
1-(2-amino-5-bromo-4-chlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNACMPFJLFHELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585312 | |
Record name | 1-(2-Amino-5-bromo-4-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937816-91-6 | |
Record name | 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937816-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Amino-5-bromo-4-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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